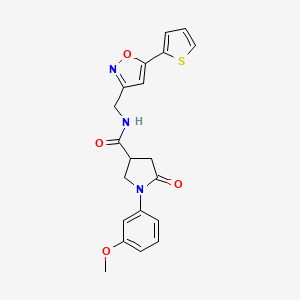![molecular formula C10H13IO2 B2505854 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-77-7](/img/structure/B2505854.png)
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" is not directly mentioned in the provided papers. However, the papers do discuss related bicyclic diones and iodination reactions that can be informative for understanding the synthesis and properties of similar compounds. For instance, the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione involves isomerization and ozonolysis steps, which could be relevant for the synthesis of structurally related compounds . Additionally, the use of iodide ions in the electro-oxidation of diarylheptane diones to produce cyclized products suggests a potential role for iodine in the synthesis of iodinated bicyclic compounds . The mild electrophilic iodinating agent described in the third paper could also be pertinent for introducing iodine into similar molecules .
Synthesis Analysis
The synthesis of related bicyclic diones, as described in the first paper, involves a two-step process starting from commercially available compounds, which could be adapted for the synthesis of "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" . The second paper's methodology of anodic cyclization in the presence of iodide ions could potentially be applied to the synthesis of iodinated bicyclic diones, suggesting a possible electrochemical route for introducing the iodomethyl group .
Molecular Structure Analysis
While the molecular structure of "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" is not analyzed in the provided papers, the structure of related compounds, such as the cyclized 1,2-diaroylcyclopentanes, could offer insights into the conformational and electronic aspects of bicyclic diones . The presence of iodine in the molecule would likely influence its reactivity and possibly its conformation due to the size and polarizability of the iodine atom.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione," but they do provide information on the reactivity of similar compounds. For example, the electrophilic iodination of electron-rich aromatics using a mild iodinating agent suggests that the iodomethyl group in the compound of interest could potentially be introduced through a similar electrophilic substitution reaction .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Derivatives
Researchers have explored various synthetic routes to create derivatives of bicyclo[2.2.1]heptane-diones, investigating their chemical properties and potential applications in organic chemistry. For instance, the action of methylmagnesium iodide on bicyclo[2.2.1]heptane-2,5-dione results in derivatives that undergo Wagner-Meerwein rearrangement, a pivotal reaction in organic synthesis (Yates & Lynch, 1965). Similarly, the synthesis of 3-methyl-2,6-dimethylbicyclo[3.3.1]nonane-exo-2, exo-6-diol demonstrates the creation of complex bicyclic structures from iodomethane reactions (Yang et al., 2009).
Structural and Stereochemical Studies
The stereochemistry of derivatives is a crucial aspect of their chemical behavior and potential applications. Research into the stereochemical configurations of these compounds provides insights into their molecular interactions and reaction pathways. The study of 1,4-dimethylbicyclo[2.2.1]heptane derivatives offers valuable information on their nuclear magnetic resonance (NMR) spectra and structural assignments (Yates & Lynch, 1965).
Applications in Organic Synthesis
The development of methodologies for synthesizing bicyclic diones and thiones showcases the application of these compounds in organic synthesis. For example, the facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione demonstrates their reactivity and potential as intermediates in the synthesis of more complex molecules (Werstiuk et al., 1992).
properties
IUPAC Name |
1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLOOFOFQYKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CI)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

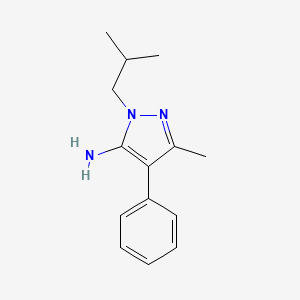
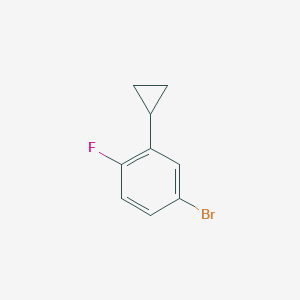


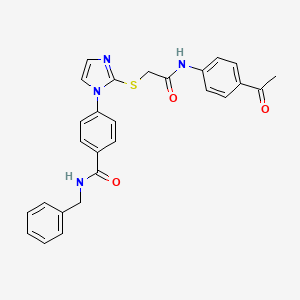
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
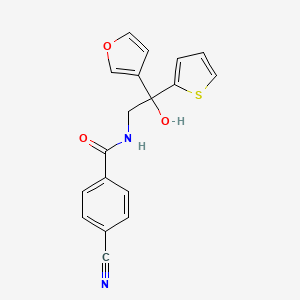
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)
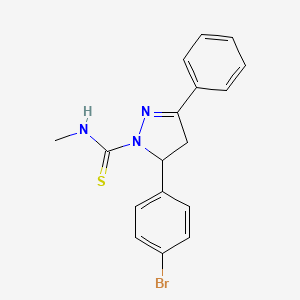
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)
![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)
